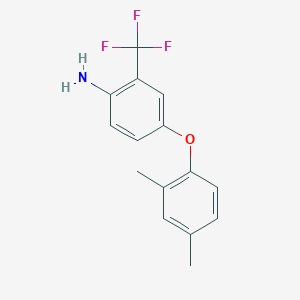
4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
The compound “4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline” is a complex organic molecule. It contains an aniline group, which is a common functional group in organic chemistry consisting of a phenyl group attached to an amino group . The molecule also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 and is known for its high electronegativity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate aniline and phenol precursors. The exact method would depend on the specific reactions used to introduce the dimethyl, phenoxy, and trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the aniline ring. The presence of the trifluoromethyl group could potentially influence the overall shape of the molecule due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aniline and trifluoromethyl groups. Anilines are known to undergo reactions such as acylation and alkylation . Trifluoromethyl groups are considered to be bioisosteres in medicinal chemistry, often used to enhance chemical and metabolic stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s overall electronegativity, potentially affecting its solubility, boiling point, and other properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A significant application of this compound is in the synthesis of complex organic molecules and polymers. For instance, it has been used in the facile synthesis and crystallographic analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, which are of interest due to their unique structural properties and potential in creating helical structures (Ito et al., 2002). Additionally, its derivatives have been involved in the synthesis of polyurethane cationomers with aniline groups, showcasing applications in the development of polymeric films with fluorescent properties (Buruianǎ et al., 2005).
Electroluminescent Materials
Derivatives of 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline have been utilized in creating novel classes of emitting amorphous molecular materials. These materials exhibit desirable features such as intense fluorescence emission, reversible electrochemical properties, and high glass-transition temperatures, making them suitable for use in organic electroluminescent devices (Doi et al., 2003).
Catalysis and Ligand Design
Another application is in the field of catalysis, where derivatives of this compound have been used to monitor ligand substitution in metal complexes. This includes the development of fluorescent probes for detecting reactions involving hydrogen and carbon monoxide, which are critical for understanding catalytic mechanisms and enhancing catalytic efficiency (Halter et al., 2019).
Organic Synthesis
The compound and its derivatives play a crucial role in organic synthesis, particularly in reactions involving the creation of novel fluorinated compounds. For example, it has been used in the synthesis of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, showcasing its utility in producing compounds with atropisomerism due to high energy barriers for rotation around the N-aryl single bond (Yavari et al., 2005).
Nonlinear Optical (NLO) Applications
Research has also explored the use of this compound in the development of materials for nonlinear optical (NLO) applications. New organic binary solids with phenolic coformers have been synthesized, which include derivatives of this compound. These materials exhibit acentric packing and are promising candidates for NLO applications due to their stability and wide range of transparency in the spectrum (Draguta et al., 2015).
Propriétés
IUPAC Name |
4-(2,4-dimethylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-6-14(10(2)7-9)20-11-4-5-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOOQJWXJFJPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)
![4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3171668.png)
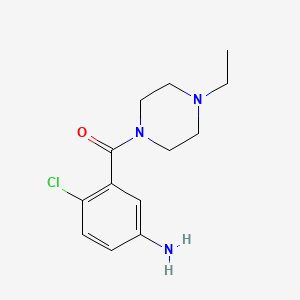

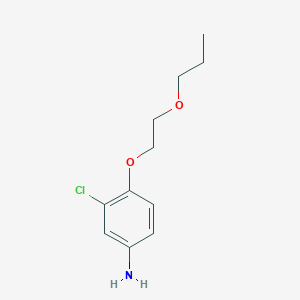
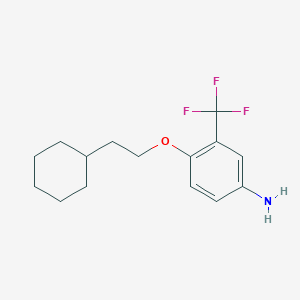
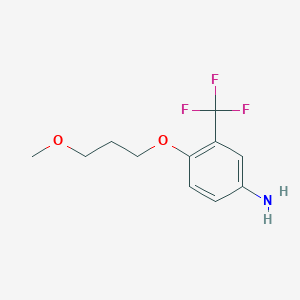
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
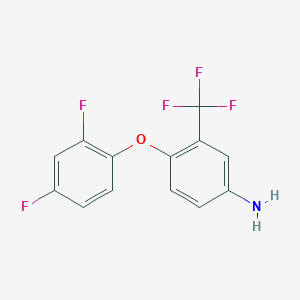

![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
